3,5-Bis(dimethylamino)benzamide
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Overview
Description
3,5-Bis(dimethylamino)benzamide is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is primarily used in research settings, particularly in the field of proteomics. This compound is characterized by the presence of two dimethylamino groups attached to the benzamide core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(dimethylamino)benzamide typically involves the reaction of 3,5-diaminobenzamide with dimethylamine under controlled conditions. One effective method for synthesizing acyclic aniline derivatives bearing carbamide fragments involves the reaction of carbamides with ortho-, meta-, and para-aminobenzamides and bis(N,N-dimethylamino)methane in the presence of catalysts such as NiCl2·6H2O and SmCl3·6H2O .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide core.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized benzamides.
Scientific Research Applications
3,5-Bis(dimethylamino)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(dimethylamino)benzamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit enzymes such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,5-Diaminobenzamide: A precursor in the synthesis of 3,5-Bis(dimethylamino)benzamide.
N,N-Dimethylaminobenzamide: Shares structural similarities but with different functional groups.
Benzimidazole Derivatives: These compounds also contain benzamide cores and exhibit diverse biological activities.
Uniqueness: this compound is unique due to the presence of two dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications, such as proteomics and organic synthesis.
Properties
IUPAC Name |
3,5-bis(dimethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13(2)9-5-8(11(12)15)6-10(7-9)14(3)4/h5-7H,1-4H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVREPXTWUBIFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640991 |
Source
|
Record name | 3,5-Bis(dimethylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120338-77-4 |
Source
|
Record name | 3,5-Bis(dimethylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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